3a,17a-Dimethylandrostane-3b,17b-diol is a synthetic anabolic androgenic steroid derived from the natural steroid testosterone. This compound is part of a class of substances known as anabolic steroids, which are designed to promote muscle growth and enhance physical performance. It is particularly notable for its structural modifications that influence its biological activity and pharmacokinetics.
3a,17a-Dimethylandrostane-3b,17b-diol is synthesized from various steroid precursors, primarily through chemical modifications of testosterone or its derivatives. The compound can also be found in metabolic pathways related to other anabolic steroids, such as bolasterone, where it acts as a urinary metabolite .
This compound is classified under anabolic androgenic steroids, which are synthetic derivatives of testosterone. Anabolic steroids are used medically for hormone replacement therapy and to treat conditions like muscle wasting diseases, but they are also misused in sports for performance enhancement.
The synthesis of 3a,17a-Dimethylandrostane-3b,17b-diol typically involves several steps:
Technical details regarding yields and specific reaction conditions can vary significantly based on the chosen method and reagents used.
The molecular formula for 3a,17a-Dimethylandrostane-3b,17b-diol is . Its structure features a steroid backbone with two methyl groups attached at the 3a and 17a positions and hydroxyl groups at the 3b and 17b positions.
3a,17a-Dimethylandrostane-3b,17b-diol can undergo various chemical reactions typical of steroids:
Technical details about these reactions often involve specific catalysts or reagents that facilitate these transformations.
The mechanism of action of 3a,17a-Dimethylandrostane-3b,17b-diol primarily involves binding to androgen receptors in target tissues. This interaction leads to:
Data from studies suggest that the anabolic effects are pronounced while minimizing androgenic side effects due to its unique structural modifications.
Relevant data indicate that these properties contribute to its behavior in biological systems and its potential applications in research and medicine .
3a,17a-Dimethylandrostane-3b,17b-diol has several applications:
This compound's unique properties make it a valuable subject for ongoing research into anabolic agents and their physiological impacts.
The biosynthesis of 3α,17α-dimethylandrostane-3β,17β-diol involves sequential enzymatic modifications to the androstane backbone. The C17α-methylation represents a critical structural deviation from typical androgens, likely catalyzed by steroid methyltransferases utilizing S-adenosyl methionine (SAM) as the methyl donor. This modification precedes or follows stereospecific hydroxylation at C3β and C17β positions. The 3β-hydroxysteroid dehydrogenase (3β-HSD) activity establishes the A-ring conformation, while the 17β-hydroxysteroid dehydrogenase (17β-HSD) family determines the D-ring reduction state. Notably, the rare 17α-methyl configuration may arise from epimerization mechanisms similar to those observed in epitestosterone biosynthesis, where 17α-HSD (AKR1C21) redirects ketone reduction from the typical 17β-orientation [2].
Table 1: Key Enzymes in Androgen Modifications
| Enzyme Class | Reaction Catalyzed | Co-factor/Cofactor | Effect on Androstane Structure |
|---|---|---|---|
| Methyltransferase | C3α/C17α Methylation | SAM | Introduces alkyl groups altering stereochemistry |
| 3β-HSD | 3-keto → 3β-hydroxy | NAD(P)H | Establishes A-ring 3β-hydroxyl configuration |
| 17α-HSD | 17-keto → 17α-hydroxy | NAD(P)H | Generates 17α-epimer (e.g., epitestosterone) |
| 17β-HSD | 17-keto → 17β-hydroxy | NAD(P)H | Generates typical 17β-androgens (e.g., testosterone) |
| 5α-Reductase | Δ⁴-bond saturation | NADPH | Reduces A-ring forming 5α-androstane backbone |
The 5α-reductase (5αR) enzyme exhibits broad substrate specificity for Δ⁴-3-keto steroids, including testosterone and androstenedione, converting them to dihydrotestosterone (DHT) and 5α-androstanedione, respectively [6]. This saturation creates the planar 5α-androstane nucleus essential for metabolites like 5α-androstane-3β,17β-diol. Kinetic studies reveal significant variability in 5αR efficiency, with reported Km values for testosterone ranging from 0.1–1.0 µM in human tissues [6].
The 3α/β-hydroxysteroid dehydrogenases (HSDs) belong to the aldo-keto reductase (AKR) superfamily and demonstrate distinct positional and stereospecificity. Notably, mouse 17α-HSD (AKR1C21) efficiently catalyzes 17-ketosteroid reduction with a strong preference for 17α-hydroxy orientation, transforming androstenedione into epitestosterone (Km = 0.4 µM, Vmax = 0.3 µmol/min) rather than testosterone [2]. Similarly, 3β-HSD activity favors 3β-hydroxy configuration, as evidenced by the conversion of dehydroepiandrosterone (DHEA) to androstenediol [2]. For 3α,17α-dimethylandrostane-3β,17β-diol, the 3β-HSD likely acts on a 3-keto-17α-methyl intermediate, while the methylation step potentially alters enzyme kinetics by sterically hindering active site access.
Table 2: Kinetic Parameters of Key Steroid-Converting Enzymes
| Substrate | Enzyme | Km (µM) | Vmax (µmol/min) | Primary Product |
|---|---|---|---|---|
| Androstenedione | 17α-HSD (AKR1C21) | 0.4 | 0.3 | Epitestosterone |
| Androsterone | 17α-HSD (AKR1C21) | 0.9 | 0.3 | 5α-Androstane-3α,17α-diol |
| DHEA | 17α-HSD (AKR1C21) | 3.5 | 0.4 | 5-Androstene-3β,17α-diol |
| DHT | 3α-HSD | 2.0 | 0.7 | 5α-Androstane-3α,17β-diol |
Significant species-specific differences exist in androgen biosynthesis pathways, particularly regarding stereochemistry and metabolite distribution. Mouse models exhibit high renal expression of 17α-HSD (AKR1C21), leading to predominant epitestosterone and 17α-hydroxy metabolites [2]. In contrast, human tissues demonstrate lower renal 17α-HSD activity but significant hepatic 5α-reductase activity influencing DHT and 3α/3β-diol profiles [6]. Rabbit liver efficiently converts testosterone to epitestosterone, whereas bovine testes show negligible interconversion between testosterone and its 17α-epimer [2]. These variances imply that the synthesis and accumulation of modified androgens like 3α,17α-dimethylandrostane-3β,17β-diol would likely differ across species due to:
Table 3: Comparative Androgen Metabolism Across Species
| Species | Key Metabolic Tissue | Dominant Androgen Metabolite | Notable Enzymatic Activity |
|---|---|---|---|
| Mouse | Kidney | Epitestosterone, 17α-diols | High renal 17α-HSD (AKR1C21) |
| Human | Liver | Testosterone, DHT, 3α-diol | Hepatic 5α-reductase dominance |
| Rabbit | Liver | Epitestosterone | Efficient hepatic T→epiT conversion |
| Bovine | Testes | Testosterone | Negligible testicular T↔epiT interconversion |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: